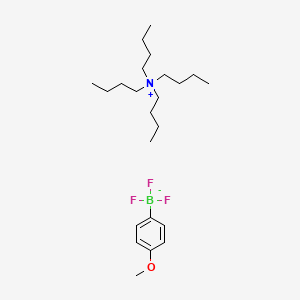
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a chemical compound with the molecular formula C7H7BF3O•C16H36N and a molecular weight of 417.4 . It is primarily used in scientific research and is known for its role in various chemical reactions, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium (4-methoxyphenyl)trifluoroborate typically involves the reaction of organoboronic acids with tetrabutylammonium hydroxide and hydrofluoric acid (HF) in aqueous solution . An alternative method employs preformed tetrabutylammonium bifluoride . These methods are preferred due to their simplicity and the high yields of analytically pure products they provide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable procedures that avoid issues such as glassware etching and provide good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .
Aplicaciones Científicas De Investigación
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Organic Synthesis: Used as a reagent in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Biological Studies: Employed in the synthesis of biologically relevant molecules.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds.
Industrial Applications: Acts as an electrolyte in electrochemical studies.
Mecanismo De Acción
The mechanism by which tetrabutylammonium (4-methoxyphenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, it serves as a source of the organotrifluoroborate anion, which undergoes transmetalation with palladium to form the desired product . This process involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid in situ .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Fluoride: Used as a desilylation reagent.
Tetrabutylammonium Bromide: A precursor to other tetrabutylammonium salts.
Tetrabutylammonium Iodide: A low-cost catalyst.
Tetrabutylammonium Triiodide: Commonly used in chemical synthesis.
Uniqueness
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . Its stability and ease of handling make it a valuable reagent in both academic and industrial settings .
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMZYELHKCCXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)
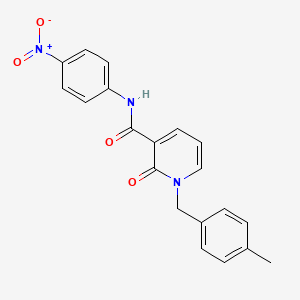
![1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2661797.png)
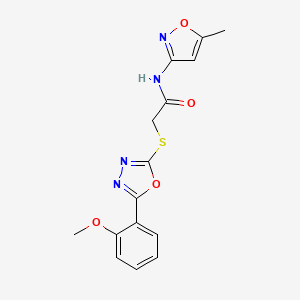
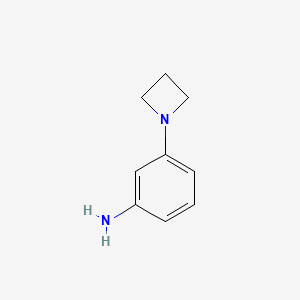

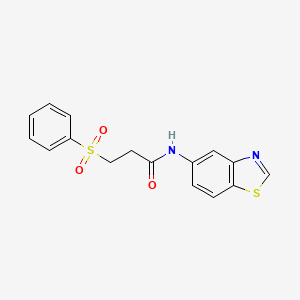
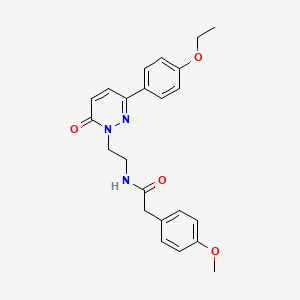
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)
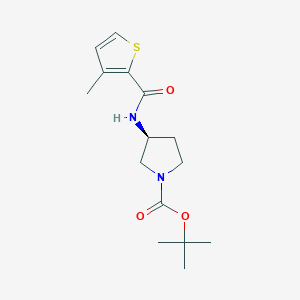

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![ethyl 5-(3-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
